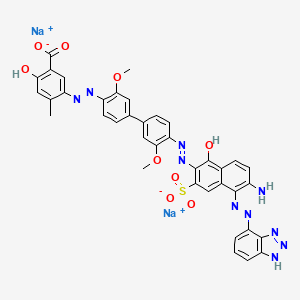
1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline is an organic compound belonging to the imidazoline family This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and four methyl groups attached to the imidazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethyl-3-imidazoline with methanol in the presence of a catalyst to introduce the methoxy group. The hydroxy group can be introduced through subsequent reactions involving hydroxylation agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolines.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a radical scavenger, antioxidant, or enzyme inhibitor, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide: This compound shares a similar imidazoline core but has different substituents, leading to distinct properties and applications.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a similar structural motif but different functional groups.
Uniqueness: 1-Hydroxy-4-methoxy-2,2,5,5-tetramethyl-3-imidazoline is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84316-11-0 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-hydroxy-4-methoxy-2,2,5,5-tetramethylimidazole |
InChI |
InChI=1S/C8H16N2O2/c1-7(2)6(12-5)9-8(3,4)10(7)11/h11H,1-5H3 |
InChI-Schlüssel |
NPGIOQUORZXERY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NC(N1O)(C)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
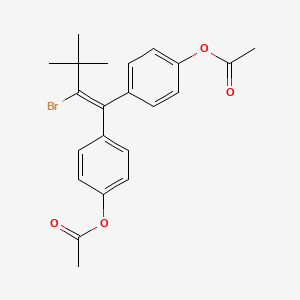
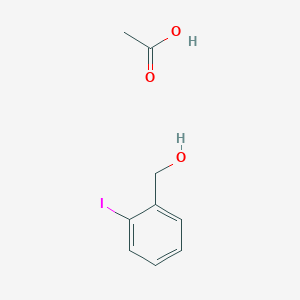
arsanium bromide](/img/structure/B14413822.png)
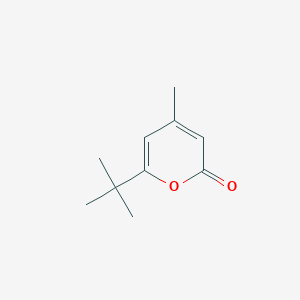
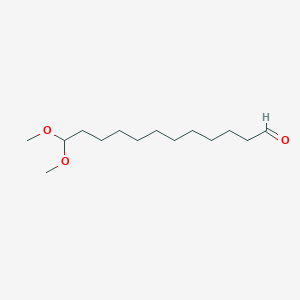
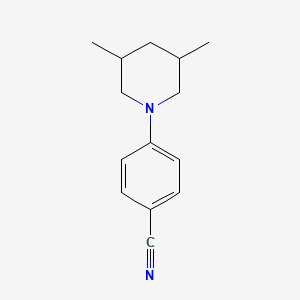
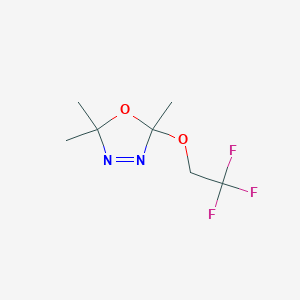
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
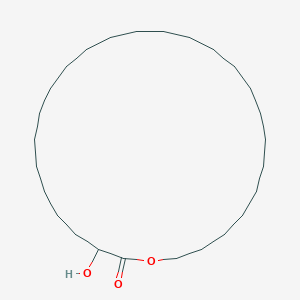
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)

